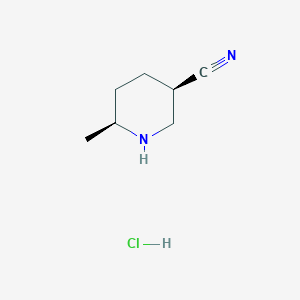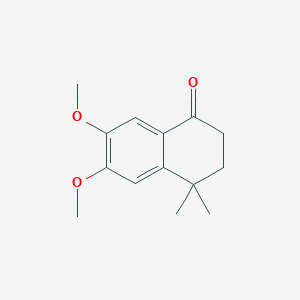
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid is a fluorinated organic compound with the molecular formula C6H6F2O2. This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications .
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. .
Analyse Chemischer Reaktionen
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism by which 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction and metabolism
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid stands out due to its unique combination of fluorine atoms and a methylene group. Similar compounds include:
2,2-Difluorocyclobutanecarboxylic Acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
3-Methylenecyclobutanecarboxylic Acid: Does not contain fluorine atoms, which affects its stability and interactions with biological molecules.
2,2-Difluoro-3-Methylcyclobutanecarboxylic Acid: The presence of a methyl group instead of a methylene group alters its chemical behavior and applications
Eigenschaften
Molekularformel |
C6H6F2O2 |
|---|---|
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
2,2-difluoro-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10) |
InChI-Schlüssel |
ZTLOBFLEMWWAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


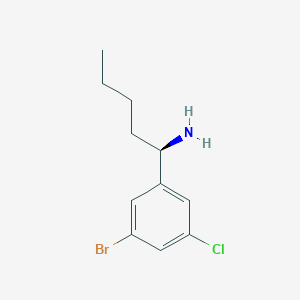

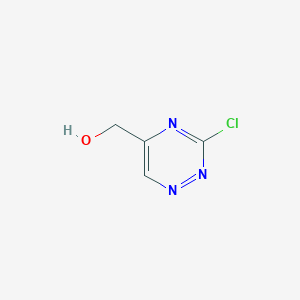
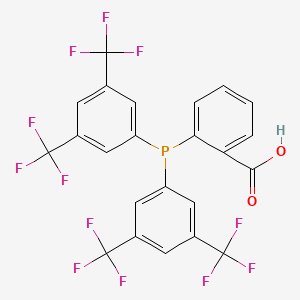
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
